

Quantitative Data Comparison of PKI-402

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Compound Focus: PKI-402

CAS No.: 1173204-81-3

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The table below summarizes key experimental data on **PKI-402**'s activity, providing a direct comparison of its performance across different models.

Aspect	Experimental Data
Biochemical Potency (IC ₅₀)	PI3K α : 2 nM; PI3K β : 7 nM; PI3K δ : 14 nM; PI3K γ : 16 nM; mTOR: 3 nM [1].

| **Cellular Efficacy (IC₅₀)** | Growth inhibition across human tumor cell lines: 6 to 349 nM [1]. Cytotoxicity in PC3 cells (PTEN mutant): 21 nM [1]. | **In Vivo Efficacy** | **Breast Cancer (MDA-MB-361)**: 100 mg/kg (daily for 5 days) reduced tumor volume from 260 mm³ to 129 mm³ and prevented regrowth for 70 days [1]. **Glioblastoma (U87MG)**: 100 mg/kg caused significant tumor growth reduction [1]. **Lung Cancer (A549)**: Significant growth inhibition at 25 mg/kg and 50 mg/kg [1]. | **Comparison with PF-04691502** | In GEP-NET models, **PKI-402** decreased pAkt for <24h, whereas PF-04691502's inhibition lasted up to 72h [2]. |

Detailed Experimental Protocols

To support experimental replication and validation, here are the methodologies from key studies.

Cytotoxicity and Cell Growth Inhibition

- **Purpose:** To determine the concentration of **PKI-402** that inhibits 50% of cell growth (IC₅₀) [1].
- **Cell Lines Used:** A broad panel, including MDA-MB-361 (breast cancer, PIK3CA mutant), PC3 (prostate cancer, PTEN mutant), A549 (lung cancer), and others [1].
- **Procedure:** Cells are treated with **PKI-402** (typically dissolved in DMSO) across a range of concentrations for 72 hours. Cell viability is then measured using colorimetric assays like the CellTiter 96 AQueous non-radioactive cell proliferation assay [1].
- **Key Measurements:** Absorbance data is quantified to determine the percentage of viable cells relative to a DMSO-treated control.

Clonogenic Assay

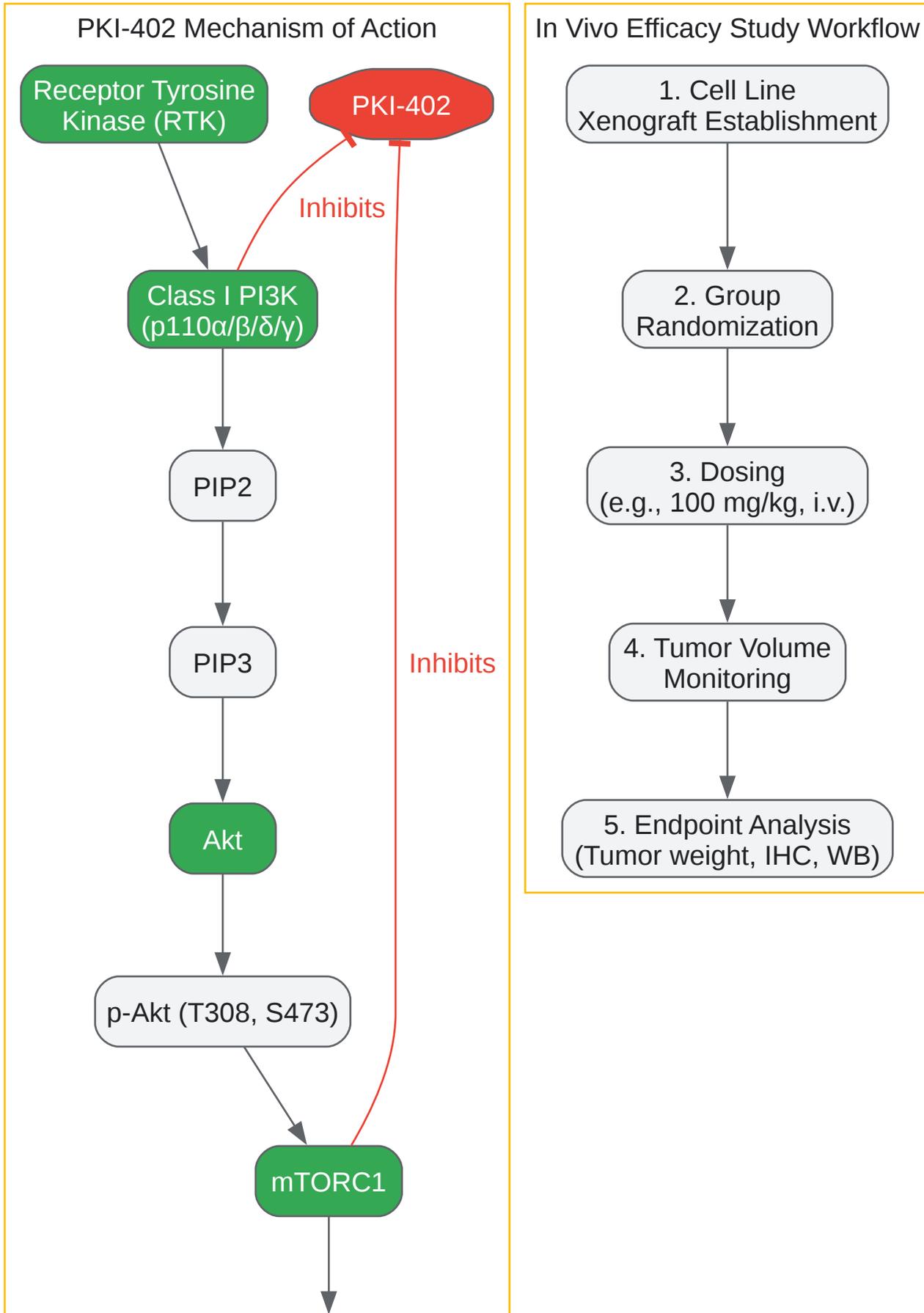
- **Purpose:** To assess the long-term ability of a single cell to proliferate and form a colony after treatment, often used in combination with radiation to study radiosensitization [3].
- **Cell Lines Used:** MCF-7 (breast cancer) and breast cancer stem cells (BCSCs) [3].
- **Procedure:** Cells are treated with **PKI-402** and/or irradiation (IR). After treatment, a defined number of cells are seeded and allowed to grow for 1-3 weeks until visible colonies form. Colonies are then stained and counted [3].
- **Key Measurements:** The fraction of cells that retain the capacity to form colonies is calculated. **PKI-402** plus IR showed enhanced inhibition of colony formation compared to either treatment alone [3].

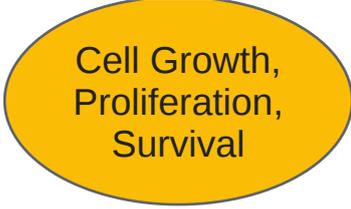
Analysis of Apoptosis and Mechanism

- **Purpose:** To investigate the mechanism of cell death induced by **PKI-402** [4].
- **Cell Lines Used:** Human ovarian cancer epithelial cell lines SKOV3 and A2780 (with PIK3CA mutations) [4].
- **Procedure:** Researchers analyzed changes in key proteins via Western blotting and other biochemical methods. They found that **PKI-402** disrupts the balance of Bcl-2 family proteins by degrading the anti-apoptotic protein Mcl-1 through autophagy [4].
- **Key Measurements:** Detection of Mcl-1 degradation, analysis of autophagy markers, and use of the autophagy receptor protein p62 to demonstrate its role in binding and targeting Mcl-1 for degradation [4].

PKI-402 Mechanism and Experimental Workflow

The diagram below illustrates the core mechanism of action of **PKI-402** and a generalized workflow for in vivo efficacy studies, which are central to validating its tumor regression capabilities.





Cell Growth,
Proliferation,
Survival

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Key Research Implications

- **Targeting Resistant Cancers:** **PKI-402** is particularly effective in models with hyperactive PI3K/Akt/mTOR signaling, such as cancers with **PIK3CA mutations** or **PTEN loss** [4] [1] [5]. This suggests its potential application in defined patient subgroups.
- **Overcoming Therapeutic Resistance:** Its ability to simultaneously target multiple nodes in the PI3K/mTOR pathway may help overcome resistance seen with agents that only target a single component, such as rapalogs that primarily inhibit mTORC1 [5].
- **Role as a Radiosensitizer:** Emerging evidence indicates that **PKI-402** can enhance the efficacy of radiotherapy in breast cancer models, pointing to its utility in combination treatment regimens [3].

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